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Compound of Interest

Compound Name: Ep300/CREBBP-IN-2

Cat. No.: B15140443 Get Quote

Technical Support Center: Ep300/CREBBP-IN-2
Welcome to the technical support center for Ep300/CREBBP-IN-2. This resource is designed

for researchers, scientists, and drug development professionals to provide guidance on the

effective use of this potent and selective covalent inhibitor of p300/CBP and to help minimize

potential off-target effects.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Ep300/CREBBP-IN-2?

A1: Ep300/CREBBP-IN-2 is a potent and orally active inhibitor of the histone acetyltransferase

(HAT) paralogues, p300 and CREB-binding protein (CREBBP or CBP).[1][2] It functions as a

covalent inhibitor, specifically targeting a cysteine residue (C1450) near the active site of

p300/CBP.[3] This covalent binding leads to sustained inhibition of p300/CBP activity, even

after the compound is washed out of the cellular environment.[1] The inhibition of p300/CBP's

HAT activity leads to a decrease in histone acetylation, particularly H3K27 acetylation, which in

turn modulates gene expression.[1]

Q2: What are the primary targets of Ep300/CREBBP-IN-2?

A2: The primary targets of Ep300/CREBBP-IN-2 are the highly homologous histone

acetyltransferases EP300 (p300) and CREBBP (CBP).[2] The inhibitor has IC50 values of

0.052 µM for EP300 and 0.148 µM for CREBBP.[2] These proteins are crucial transcriptional
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co-activators involved in a wide array of cellular processes, including cell cycle regulation,

proliferation, and differentiation.[1][4]

Q3: What are the known off-target effects of p300/CBP inhibitors?

A3: While Ep300/CREBBP-IN-2 is designed to be selective, off-target effects are a

consideration for any small molecule inhibitor. For p300/CBP inhibitors in general, potential off-

target effects could include interactions with other bromodomain-containing proteins, such as

BRD4.[5] However, specific degraders based on similar scaffolds have shown high specificity

for CBP/EP300 with no change in BRD4 levels.[5] It is important to experimentally validate the

specificity in your system.

Q4: How can I minimize off-target effects in my experiments?

A4: Minimizing off-target effects is crucial for obtaining reliable experimental data. Here are

several strategies:

Use the lowest effective concentration: Perform a dose-response experiment to determine

the minimal concentration of Ep300/CREBBP-IN-2 that elicits the desired on-target effect.

Employ orthogonal controls: Use a structurally distinct p300/CBP inhibitor to confirm that the

observed phenotype is due to inhibition of the intended target and not a specific off-target

effect of Ep300/CREBBP-IN-2.

Utilize genetic knockdown/knockout: Compare the phenotype induced by the inhibitor with

that of siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of EP300

and/or CREBBP.[6][7]

Perform washout experiments: Due to its covalent nature, the effects of Ep300/CREBBP-IN-
2 should persist after washout, while effects of a reversible inhibitor would diminish.[1] This

can help distinguish on-target covalent inhibition from off-target effects of a reversible nature.

Conduct global profiling: Techniques like RNA-sequencing or proteomics can provide a

broader view of the inhibitor's effects and help identify potential off-target signaling pathway

alterations.[5]
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Issue Possible Cause Recommended Solution

High cell toxicity observed at

expected effective

concentrations.

1. Concentration is too high for

the specific cell line. 2. Off-

target effects leading to

cytotoxicity. 3. Cell line is

particularly sensitive to

p300/CBP inhibition.

1. Perform a dose-response

curve to determine the EC50

for the desired biological effect

and a separate assay for

cytotoxicity (e.g., CellTiter-Glo)

to determine the CC50. Select

a concentration that maximizes

the therapeutic window. 2. Use

a structurally different

p300/CBP inhibitor to see if the

toxicity is recapitulated. If not,

the toxicity may be due to an

off-target effect of

Ep300/CREBBP-IN-2. 3.

Consider using a cell line with

known dependence on

p300/CBP signaling for initial

experiments.

Inconsistent or no observable

phenotype.

1. Inhibitor concentration is too

low. 2. The biological process

under investigation is not

dependent on p300/CBP HAT

activity in the specific context.

3. Inhibitor degradation or poor

cell permeability.

1. Increase the concentration

of the inhibitor. Confirm target

engagement by measuring the

levels of a known downstream

marker, such as H3K27ac, via

Western blot or ELISA. 2.

Review the literature to confirm

the role of p300/CBP in your

experimental system. Consider

using a positive control cell line

known to be sensitive to

p300/CBP inhibition.[8] 3.

Ensure proper storage and

handling of the compound.

Test for cell permeability if this

is a recurring issue.
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Observed phenotype does not

match previously published

results.

1. Differences in experimental

conditions (cell line, passage

number, media, etc.). 2. Off-

target effects specific to the

experimental system. 3.

Variability in inhibitor potency.

1. Carefully review and

standardize experimental

protocols with published

studies. 2. Perform validation

experiments, such as genetic

knockdown of p300/CBP, to

confirm that the phenotype is

on-target.[6][7] 3. Verify the

identity and purity of the

inhibitor batch.

Data Presentation
Table 1: In Vitro Potency of p300/CBP Inhibitors

Compound Target Assay IC50 / Ki Reference

Ep300/CREBBP-

IN-2
EP300 0.052 µM [2]

CREBBP 0.148 µM [2]

A-485 p300/CBP
H3K27Ac in PC-

3 cells
EC50 = 103 nM [1]

Acrylamide 2
p300 HAT

domain
IC50 = 166 nM [1]

p300/CBP
H3K27Ac in PC-

3 cells
EC50 = 37 nM [1]

C646 p300 Ki = 400 nM [2][9]

Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine EC50

Cell Seeding: Plate cells in a 96-well plate at a density that will allow for logarithmic growth

for the duration of the experiment.
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Compound Preparation: Prepare a 10-point serial dilution of Ep300/CREBBP-IN-2 in DMSO.

A typical starting concentration might be 10 mM.

Treatment: The following day, treat the cells with the serially diluted compound. Include a

DMSO-only control.

Incubation: Incubate the cells for a period relevant to the biological question (e.g., 24, 48, or

72 hours).

Endpoint Assay: Perform an assay to measure the desired biological endpoint (e.g., cell

proliferation using a resazurin-based assay, or a specific biomarker).

Data Analysis: Plot the response versus the log of the inhibitor concentration and fit the data

to a four-parameter logistic curve to determine the EC50.

Protocol 2: Western Blot for H3K27 Acetylation

Cell Treatment: Treat cells with Ep300/CREBBP-IN-2 at the desired concentration and for

the desired time. Include a DMSO control.

Histone Extraction: Harvest cells and perform histone extraction using a commercially

available kit or a standard acid extraction protocol.

Protein Quantification: Quantify the extracted histone protein concentration using a BCA or

Bradford assay.

SDS-PAGE and Transfer: Separate equal amounts of histone proteins on an SDS-PAGE gel

and transfer to a PVDF or nitrocellulose membrane.

Antibody Incubation: Block the membrane and then incubate with a primary antibody specific

for acetylated H3K27. Also, probe a separate membrane or strip and re-probe the same

membrane with an antibody for total Histone H3 as a loading control.

Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate

for detection.
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Analysis: Quantify the band intensities and normalize the H3K27ac signal to the total H3

signal.

Visualizations
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Caption: Mechanism of action of Ep300/CREBBP-IN-2.
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Caption: Workflow for minimizing off-target effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15140443?utm_src=pdf-body-img
https://www.benchchem.com/product/b15140443?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8155265/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8155265/
https://www.abmole.com/products/ep300-crebbp-in-2.html
https://www.researchgate.net/publication/350665136_Discovery_of_a_Potent_and_Selective_Covalent_p300CBP_Inhibitor
https://pmc.ncbi.nlm.nih.gov/articles/PMC9953837/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9953837/
https://pubs.acs.org/doi/10.1021/jacsau.4c00292
https://aacrjournals.org/mct/article/10/9/1644/91112/Inhibition-of-the-Acetyltransferases-p300-and-CBP
https://pubmed.ncbi.nlm.nih.gov/21709130/
https://pubmed.ncbi.nlm.nih.gov/21709130/
https://pubmed.ncbi.nlm.nih.gov/21709130/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5992658/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5992658/
https://www.mdpi.com/1420-3049/29/19/4524
https://www.benchchem.com/product/b15140443#minimizing-off-target-effects-of-ep300-crebbp-in-2
https://www.benchchem.com/product/b15140443#minimizing-off-target-effects-of-ep300-crebbp-in-2
https://www.benchchem.com/product/b15140443#minimizing-off-target-effects-of-ep300-crebbp-in-2
https://www.benchchem.com/product/b15140443#minimizing-off-target-effects-of-ep300-crebbp-in-2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15140443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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